Methyl 2,4-dichlorobenzoate

Description

Systematic Nomenclature and Structural Identification

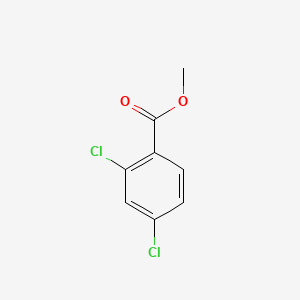

Methyl 2,4-dichlorobenzoate is systematically named according to IUPAC guidelines as This compound , reflecting its structure as a methyl ester of 2,4-dichlorobenzoic acid. Its molecular formula, C₈H₆Cl₂O₂ , corresponds to a molecular weight of 205.03 g/mol . The compound’s structural identity is confirmed through spectroscopic and crystallographic data:

The benzene ring features chlorine substituents at the 2- and 4-positions, while the ester group (–COOCH₃) occupies the 1-position (Figure 1). This substitution pattern influences the compound’s electronic properties and reactivity, as the electron-withdrawing chlorine atoms deactivate the ring toward electrophilic substitution.

Table 1: Key Identifiers for this compound

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 35112-28-8 | |

| EC Number | 252-374-1 | |

| Density (25°C) | 1.386 g/mL | |

| Boiling Point (15 mmHg) | 132–133°C | |

| Refractive Index | 1.557 |

Historical Context in Organochlorine Compound Research

The synthesis and study of this compound emerged alongside mid-20th-century advancements in organochlorine chemistry. Organochlorines gained prominence due to their stability and efficacy in agrochemical applications, though their environmental persistence later spurred regulatory scrutiny.

This compound’s development is linked to efforts to optimize chlorinated benzoic acid derivatives for herbicide synthesis. For example, its precursor, 2,4-dichlorobenzoic acid, was historically produced via oxidation of 2,4-dichlorotoluene using cobalt and manganese catalysts. This method achieved yields exceeding 90%, highlighting the compound’s industrial viability.

Patent literature reveals ongoing interest in its derivatives. A 2010 Chinese patent (CN101941905B) describes its use in synthesizing phenoxyacetic acid esters for herbicidal applications. Similarly, a 2021 study demonstrated its role in preparing flame retardants and conductive polymers. These applications underscore its utility in addressing modern agricultural and material science challenges.

Position within Benzoate Ester Chemical Taxonomy

This compound belongs to the benzoate ester family, defined by an ester group (–COOR) attached to a benzene ring. Its taxonomic position is further specialized by:

- Substitution Pattern : The 2,4-dichloro configuration distinguishes it from simpler benzoates like methyl benzoate (no substituents) or mono-chlorinated analogues.

- Functional Group Reactivity : The ester group participates in hydrolysis and transesterification, while the chlorine atoms direct further electrophilic reactions to the 3- and 5-positions.

Table 2: Comparative Analysis of Benzoate Esters

The electron-withdrawing chlorine atoms enhance the compound’s stability and lipophilicity, making it a preferred intermediate in synthesizing hydrophobic agrochemicals. Its placement within the benzoate ester hierarchy illustrates how structural modifications tailor chemical behavior for specific industrial roles.

Propriétés

IUPAC Name |

methyl 2,4-dichlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCRWILYAWSRHBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60188611 | |

| Record name | Methyl 2,4-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35112-28-8 | |

| Record name | Benzoic acid, 2,4-dichloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35112-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,4-dichlorobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035112288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2,4-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,4-dichlorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 2,4-dichlorobenzoate can be synthesized through the esterification of 2,4-dichlorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

Methyl 2,4-dichlorobenzoate undergoes nucleophilic substitution at the chlorine-bearing aromatic positions. The reactivity varies depending on the mechanism and substituent positions:

Radical Nucleophilic Substitution (S<sub>RN</sub>1 Mechanism)

Reactions with trimethylstannyl anions (SnMe₃⁻) proceed via an S<sub>RN</sub>1 mechanism, involving radical intermediates. Key findings include:

- Regioselectivity : para-Cl > ortho-Cl ≫ meta-Cl, as shown in competition experiments .

- Theoretical basis : Transition state energies favor substitution at the para position due to lower activation barriers .

| Position | Relative Reactivity | Key Observations |

|---|---|---|

| para-Cl | High | Stabilized radical intermediates |

| ortho-Cl | Moderate | Steric hindrance reduces yield |

| meta-Cl | Negligible | Electronic deactivation |

Conventional Nucleophilic Substitution

- With sulfur-centered nucleophiles : Thiolates (e.g., PhS⁻) react preferentially at the para position due to electron-withdrawing effects of the ester group enhancing electrophilicity .

- With alkoxy groups : Methoxide (MeO⁻) substitutes para-Cl under basic conditions .

Hydrolysis and Ester Reactivity

The ester group participates in hydrolysis and transesterification:

- Acidic Hydrolysis : Yields 2,4-dichlorobenzoic acid and methanol .

- Basic Hydrolysis : Forms the carboxylate salt under alkaline conditions .

- Transesterification : Reacts with alcohols (e.g., ethanol) in the presence of catalysts like H₂SO₄ to form alkyl esters .

Reduction Reactions

- Catalytic Hydrogenation : Reduces the aromatic ring under high-pressure H₂ with Pd/C, yielding cyclohexane derivatives. The ester group remains intact under mild conditions .

- Lithium Aluminum Hydride (LiAlH₄) : Reduces the ester to 2,4-dichlorobenzyl alcohol .

Electrophilic Aromatic Substitution

The electron-withdrawing Cl and ester groups deactivate the ring, directing electrophiles to specific positions:

- Nitration : Occurs at the meta position relative to the ester group under mixed acid (HNO₃/H₂SO₄) conditions .

- Sulfonation : Favors the para position to the ester due to steric and electronic effects .

Mechanistic Insights

Applications De Recherche Scientifique

Methyl 2,4-dichlorobenzoate is utilized in various scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.

Agricultural Chemistry: It is employed in the synthesis of agrochemicals and pesticides.

Material Science: The compound is used in the production of polymers and other advanced materials

Mécanisme D'action

The mechanism of action of methyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets, depending on its application. For instance, in organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In pharmaceutical research, its mechanism may involve binding to specific enzymes or receptors, influencing biological pathways .

Comparaison Avec Des Composés Similaires

Positional Isomers

Positional isomers of methyl 2,4-dichlorobenzoate differ in chlorine substitution patterns on the benzene ring, significantly altering their physicochemical properties and reactivity.

| Compound Name | CAS Number | Molecular Formula | Chlorine Positions | Boiling Point (°C) | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| This compound | 35112-28-8 | C₈H₆Cl₂O₂ | 2,4 | 132 (15 mmHg) | 205.04 |

| Methyl 3,4-dichlorobenzoate | 2905-68-2 | C₈H₆Cl₂O₂ | 3,4 | Not reported | 205.04 |

| Methyl 2,5-dichlorobenzoate | Not provided | C₈H₆Cl₂O₂ | 2,5 | Not reported | 205.04 |

Key Findings :

Alkyl Ester Derivatives

Varying the ester alkyl group impacts molecular weight, boiling points, and applications.

| Compound Name | CAS Number | Molecular Formula | Ester Group | Molecular Weight (g/mol) | Boiling Point (°C) |

|---|---|---|---|---|---|

| This compound | 35112-28-8 | C₈H₆Cl₂O₂ | Methyl | 205.04 | 132 (15 mmHg) |

| Ethyl 2,4-dichlorobenzoate | 56882-52-1 | C₉H₈Cl₂O₂ | Ethyl | 219.06 | Not reported |

Key Findings :

- Ethyl 2,4-dichlorobenzoate (CAS 56882-52-1) has a higher molecular weight and likely a higher boiling point due to the longer ethyl chain. This may make it more suitable for high-temperature reactions .

- Methyl esters generally exhibit higher volatility, favoring use in gas chromatography (e.g., Methyl 3,5-dichlorobenzoate in EPA Method 515.2 for water analysis) .

Functionalized Derivatives

This compound serves as a precursor in synthesizing complex pharmacologically active compounds. For example:

- 2-Methoxy-4-[(E)-(1-naphthoylhydrazono)methyl]phenyl 2,4-dichlorobenzoate (MFCD02899890): The naphthoyl group may improve binding affinity in drug-receptor interactions .

Activité Biologique

Methyl 2,4-dichlorobenzoate (MDCB) is an aromatic ester with notable biological activities that have been the subject of various studies. This compound is characterized by its molecular formula and a molecular weight of 205.04 g/mol. Understanding its biological activity is crucial for its application in fields such as agriculture, pharmacology, and environmental science.

| Property | Value |

|---|---|

| CAS Number | 35112-28-8 |

| Molecular Formula | C₈H₆Cl₂O₂ |

| Boiling Point | 132°C (15 mmHg) |

| Density | 1.386 g/cm³ (25 °C) |

| Flash Point | 110°C |

Biological Activity Overview

MDCB exhibits several biological activities, including antimicrobial, herbicidal, and potential therapeutic effects.

1. Antimicrobial Activity:

Research has indicated that MDCB can inhibit the growth of various bacterial strains. A study highlighted the isolation of Burkholderia cepacia, which demonstrated the ability to hydrolyze methyl aromatic esters, including MDCB, indicating potential applications in bioremediation and microbial degradation processes .

2. Herbicidal Properties:

MDCB has been evaluated for its herbicidal properties against certain weed species. Its effectiveness is attributed to its ability to disrupt metabolic pathways in plants, leading to growth inhibition and eventual plant death.

3. Toxicological Studies:

Toxicological assessments reveal that MDCB poses health hazards, such as skin and eye irritation. It is classified under serious eye damage/eye irritation (Category 2) and skin corrosion/irritation (Category 2) according to safety data sheets .

Case Studies

Case Study 1: Microbial Degradation

In a study conducted by researchers at the LAB International Research Centre, the degradation of MDCB was investigated using isolated bacterial strains. The findings showed that certain strains could effectively utilize MDCB as a carbon source, leading to significant degradation within days. This emphasizes the potential for using MDCB in bioremediation efforts .

Case Study 2: Herbicide Efficacy

A field study assessed the herbicidal efficacy of MDCB on Echinochloa crus-galli (barnyard grass). The results indicated that application rates of MDCB significantly reduced weed biomass compared to untreated controls, suggesting its utility in agricultural practices .

Research Findings

Recent studies have focused on the metabolic pathways affected by MDCB in both microbial and plant systems:

Q & A

Basic: What are the optimized synthetic routes for Methyl 2,4-dichlorobenzoate, and how can reaction yields be improved?

Answer:

this compound is synthesized via esterification of 2,4-dichlorobenzoic acid with methanol under acidic catalysis. A typical protocol involves dissolving 0.01 moles of 2,4-dichlorobenzoic acid in methanol (20 mL), adding concentrated sulfuric acid (1 mL) as a catalyst, and refluxing for 4 hours . Post-reaction, the mixture is poured into ice water to precipitate the product, which is filtered, washed, and recrystallized from ethanol. Yield optimization can be achieved by:

- Catalyst screening : Alternatives like p-toluenesulfonic acid may reduce side reactions.

- Reaction monitoring : Thin-layer chromatography (TLC) or in situ IR spectroscopy can track ester formation.

- Temperature control : Prolonged reflux (>6 hours) may degrade the product, so kinetic studies are advised .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

Key techniques include:

- Infrared (IR) Spectroscopy : A strong carbonyl (C=O) stretch at ~1737 cm⁻¹ confirms ester formation. Chlorine substituents on the aromatic ring result in distinct C-Cl stretching bands near 750–800 cm⁻¹ .

- ¹H NMR : Peaks at δ 3.94 ppm (singlet, methyl ester) and aromatic proton signals (δ 7.22–7.72 ppm) with coupling constants (e.g., J = 8.2 Hz for 6-H) verify the substitution pattern .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 218–220 (M⁺, Cl isotopes) and fragment ions corresponding to decarboxylation or chlorine loss further validate the structure .

Basic: How can researchers assess the purity of this compound post-synthesis?

Answer:

- Recrystallization : Ethanol is a preferred solvent due to its polarity, which effectively removes unreacted starting materials .

- Chromatography : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) or gas chromatography (GC) with flame ionization detection (FID) quantifies impurities.

- Melting Point Analysis : A sharp melting point (~132°C at 15 Torr) indicates high purity, though polymorphism should be considered .

Advanced: What methodologies are used to determine the crystal structure of this compound derivatives?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, a derivative with the formula C₂₄H₁₅Cl₄N₃O₄ crystallizes in a monoclinic system (P2₁/n space group) with cell parameters a = 8.908 Å, b = 19.567 Å, and c = 13.908 Å . Key steps include:

- Data Collection : Use CuKα radiation (λ = 1.54184 Å) at 293 K.

- Refinement : SHELXL software refines structures via least-squares minimization, accounting for anisotropic displacement parameters and hydrogen bonding interactions (e.g., C–H···N contacts) .

- Validation : R values (<0.05) and residual electron density maps ensure accuracy.

Advanced: How do microbial systems degrade this compound, and what enzymes are involved?

Answer:

Degradation pathways involve hydrolytic and reductive dechlorination. For instance:

- Pseudomonas putida employs 4-hydroxybenzoate 3-monooxygenase to convert intermediates like 4-hydroxybenzoate into protocatechuate, which enters the β-ketoadipate pathway .

- Alcaligenes denitrificans NTB-1 uses reductive dehalogenases to sequentially remove chlorine atoms, yielding 4-chlorobenzoate and ultimately benzoate .

Methodological Notes : - Enzyme assays : Monitor NADPH oxidation (340 nm) for monooxygenase activity.

- Metabolite profiling : LC-MS identifies intermediates such as 2,4-dichlorobenzoyl-CoA.

Advanced: How can computational tools aid in studying this compound’s reactivity and interactions?

Answer:

- Density Functional Theory (DFT) : Predicts reaction mechanisms (e.g., ester hydrolysis energetics) and electronic properties (HOMO-LUMO gaps).

- Molecular Docking : Screens interactions with enzymes like cytochrome P450, identifying potential binding sites for degradation studies.

- Crystallographic Software : SHELXPRO and OLEX2 interface with SC-XRD data to model hydrogen bonds and π-π stacking in crystal lattices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.